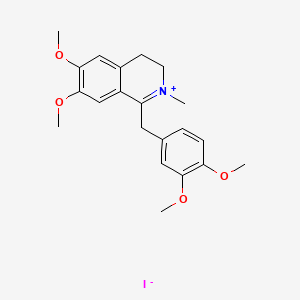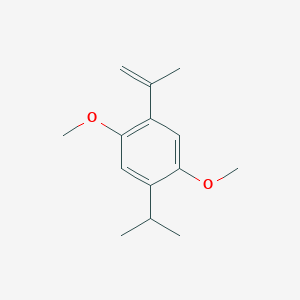![molecular formula C12H26OSi B14176191 (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol CAS No. 922523-51-1](/img/structure/B14176191.png)
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is an organic compound with a complex structure that includes both aliphatic and silyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which react with appropriate aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted silyl compounds.
科学研究应用
Chemistry
In chemistry, (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the silyl group can help in tracking the compound within biological systems using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The silyl group can enhance the stability and bioavailability of drug molecules, making it a valuable component in drug design.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
作用机制
The mechanism of action of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, including nucleophilic substitution and elimination. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(2R,4S)-2,4-Dimethylhex-5-en-1-ol: Lacks the silyl group, making it less versatile in chemical reactions.
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hexane: Saturated version, which lacks the double bond, reducing its reactivity.
Uniqueness
The presence of both the silyl group and the double bond in (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
属性
CAS 编号 |
922523-51-1 |
|---|---|
分子式 |
C12H26OSi |
分子量 |
214.42 g/mol |
IUPAC 名称 |
(2R,4S)-2,4-dimethyl-5-(trimethylsilylmethyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H26OSi/c1-10(8-13)7-11(2)12(3)9-14(4,5)6/h10-11,13H,3,7-9H2,1-2,4-6H3/t10-,11+/m1/s1 |
InChI 键 |
GCXRXTOGAWUCKS-MNOVXSKESA-N |
手性 SMILES |
C[C@H](C[C@H](C)C(=C)C[Si](C)(C)C)CO |
规范 SMILES |
CC(CC(C)C(=C)C[Si](C)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


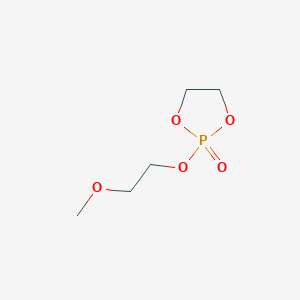
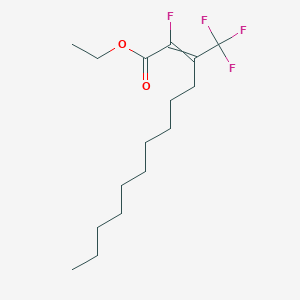
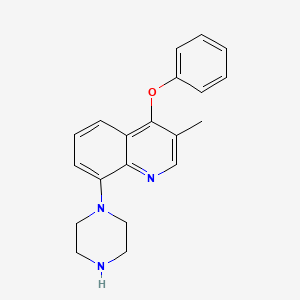
![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
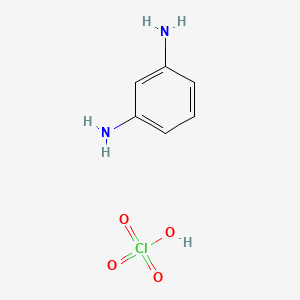
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
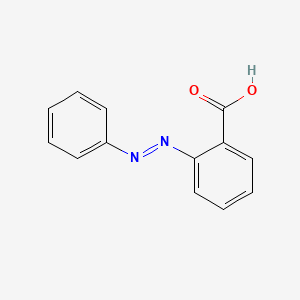

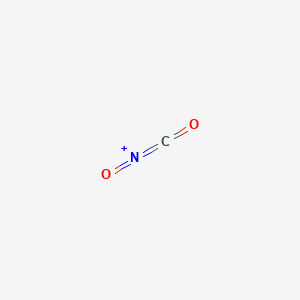
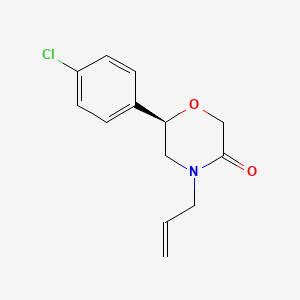
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
